molecular formula C8H12N2O3S B1601090 N-(4-amino-2-methoxyphenyl)methanesulfonamide CAS No. 57164-99-5

N-(4-amino-2-methoxyphenyl)methanesulfonamide

Cat. No. B1601090
CAS RN: 57164-99-5
M. Wt: 216.26 g/mol
InChI Key: KZSJTNMFJVBKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-amino-2-methoxyphenyl)methanesulfonamide” is a chemical compound with the CAS Number: 57164-99-5 . It has a molecular weight of 216.26 and its IUPAC name is N-(4-amino-2-methoxyphenyl)methanesulfonamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O3S/c1-13-8-5-6(9)3-4-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Drug Development

N-(4-amino-2-methoxyphenyl)methanesulfonamide is involved in the synthesis of complex molecules and drugs, particularly in the context of anticancer therapies. For example, it is a key intermediate in the synthesis of Amsacrine, an anticancer drug. The compound is obtained through the reduction of N-(2-methoxy-4-nitrophenyl)acetamide, demonstrating its role in multi-step synthetic processes in pharmaceutical research (M. Robin et al., 2002).

DNA Interaction Studies

The compound and its derivatives, such as N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide, have been studied for their ability to bind to DNA. This is particularly relevant in the context of antitumor drugs, where the intercalation between DNA base pairs is a mechanism of action. Research in this area explores how modifications to the molecule's side chains can influence its binding affinity to DNA, providing insights into the design of more effective cancer therapies (J. Hénichart et al., 1982).

Material Science and Catalysis

In material science, methanesulfonic acid, a related compound, serves as a catalyst for the synthesis of benzoxazoles, demonstrating the broader utility of methanesulfonamide derivatives in catalyzing reactions for creating polymers and materials with specific properties (Dinesh Kumar et al., 2008).

Microbial Reduction Studies

The microbial reduction of methanesulfonamide derivatives has been explored for the synthesis of chiral intermediates, such as in the production of d-sotalol, a beta-receptor antagonist. This research highlights the application of biocatalysis in generating enantiomerically pure compounds for pharmaceutical use (Ramesh N. Patel et al., 1993).

Enzymatic Inhibition Studies

Compounds like quinolinyl sulfonamides, which include methanesulfonamide structures, have been identified as potent inhibitors of methionine aminopeptidase (MetAP), an enzyme involved in protein synthesis and regulation. Such studies contribute to the understanding of enzyme inhibition and the development of new therapeutic agents (Min Huang et al., 2006).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-13-8-5-6(9)3-4-7(8)10-14(2,11)12/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSJTNMFJVBKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482627
Record name N-(4-amino-2-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-methoxyphenyl)methanesulfonamide

CAS RN

57164-99-5
Record name N-(4-Amino-2-methoxyphenyl)methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57164-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-amino-2-methoxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-methoxy-4-nitro-methanesulfonylaminobenzene (1 g) in methanol (20 ml) containing palladium on carbon (10%, 100 mg) was stirred at RT under hydrogen for 48 h. The mixture was filtered through celite then evaporated to give 2-methoxy-4-amino-methanesulfonylaminobenzene as a brown gum. This was used without purification in the following reaction.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-amino-2-methoxyphenyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-2-methoxyphenyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-amino-2-methoxyphenyl)methanesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-amino-2-methoxyphenyl)methanesulfonamide
Reactant of Route 5
N-(4-amino-2-methoxyphenyl)methanesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-amino-2-methoxyphenyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.